molecular formula C13H16N4OS B2912045 4-[5-(2-thienyl)-1H-pyrazol-3-yl]tetrahydro-1(2H)-pyridinecarboxamide CAS No. 321385-47-1

4-[5-(2-thienyl)-1H-pyrazol-3-yl]tetrahydro-1(2H)-pyridinecarboxamide

Cat. No.: B2912045
CAS No.: 321385-47-1
M. Wt: 276.36
InChI Key: PTNGIZCWPIJBDV-UHFFFAOYSA-N
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Description

4-[5-(2-Thienyl)-1H-pyrazol-3-yl]tetrahydro-1(2H)-pyridinecarboxamide (CAS: 321385-47-1) is a heterocyclic compound featuring a tetrahydro-pyridine core substituted with a pyrazole-thienyl moiety and a carboxamide group. Its molecular formula is C₁₃H₁₆N₄OS, with a molecular weight of 276.36 g/mol .

Properties

IUPAC Name

4-(3-thiophen-2-yl-1H-pyrazol-5-yl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4OS/c14-13(18)17-5-3-9(4-6-17)10-8-11(16-15-10)12-2-1-7-19-12/h1-2,7-9H,3-6H2,(H2,14,18)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTNGIZCWPIJBDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=CC(=NN2)C3=CC=CS3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: This compound can be synthesized through multi-step organic synthesis methods. The typical route might involve:

  • Thiophene Functionalization: Starting with thiophene, introduction of suitable substituents at the 2-position through reactions like Friedel-Crafts acylation or Vilsmeier-Haack formylation.

  • Pyrazole Ring Formation: This involves the reaction of the functionalized thiophene with hydrazine derivatives to form the pyrazole ring via cyclization processes.

  • Pyridine Synthesis: The tetrahydropyridine ring can be introduced using reagents like 1,3-dienes in Diels-Alder reactions followed by hydrogenation.

  • Amide Bond Formation: The final step involves forming the carboxamide group through standard amide bond formation techniques, such as using carbodiimide coupling agents.

Industrial Production Methods: For large-scale production, each step might be optimized for yield and efficiency, potentially involving continuous flow synthesis techniques and greener reaction conditions to reduce waste and improve safety.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: The compound might undergo oxidation reactions at the thiophene or pyrazole rings using oxidants like mCPBA or potassium permanganate.

  • Reduction: Reduction of the carboxamide group to amines using agents like lithium aluminum hydride (LAH).

  • Substitution: Electrophilic aromatic substitution on the thiophene ring or nucleophilic substitution on the pyrazole or pyridine rings.

Common Reagents and Conditions:

  • Oxidizing agents: mCPBA, KMnO4.

  • Reducing agents: LAH, sodium borohydride (NaBH4).

  • Coupling agents: EDC, DCC for amide formation.

Major Products:

  • Products from oxidation might include sulfoxides or sulfones.

  • Reduction products can include primary or secondary amines.

  • Substitution reactions can yield a variety of functionalized derivatives based on the reactants used.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of more complex organic molecules.

  • Acts as a ligand in coordination chemistry to study metal-organic interactions.

Biology:

  • Investigated for its biological activity against various enzymes and receptors.

  • Studied for potential use in imaging or diagnostic applications due to its unique structural properties.

Medicine:

  • Explored for therapeutic potential in areas like anti-inflammatory, anti-cancer, or anti-microbial treatments.

  • Evaluated for its pharmacokinetics and bioavailability in drug development processes.

Industry:

  • Used in the development of new materials with specific electronic or photophysical properties.

  • Applied in the synthesis of advanced polymers or resins.

Mechanism of Action

The mechanism of action for 4-[5-(2-thienyl)-1H-pyrazol-3-yl]tetrahydro-1(2H)-pyridinecarboxamide depends on its application:

  • Molecular Targets: It might target specific enzymes or receptors, inhibiting their activity or modulating their function.

  • Pathways Involved: Interaction with cellular pathways can lead to therapeutic effects, such as inhibiting inflammatory pathways or inducing apoptosis in cancer cells.

Comparison with Similar Compounds

Structural Variations and Molecular Properties

The compound’s structural analogs differ primarily in:

Heterocyclic substituents on the pyrazole ring (e.g., thienyl, furyl, benzothiazolyl).

Carboxamide substituents (e.g., 3-chlorophenyl, 4-methylphenyl).

The table below summarizes key differences:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Pyrazole/Carboxamide) Key Physical Properties (if available) CAS Number Source
Target Compound C₁₃H₁₆N₄OS 276.36 2-Thienyl / Carboxamide - 321385-47-1
4-[5-(2-Thienyl)-1H-pyrazol-3-yl]piperidine C₁₁H₁₅N₃S Not provided 2-Thienyl / Piperidine (no carboxamide) - -
N-(3-Chlorophenyl)-4-[5-(2-furyl)-1H-pyrazol-3-yl]tetrahydro-1(2H)-pyridinecarboxamide C₁₉H₁₉ClN₄O₂ 370.83 2-Furyl / 3-Chlorophenyl Density: 1.364 g/cm³; Boiling point: 651.2°C 321848-32-2
4-(1,3-Benzothiazol-2-yl)-N-(4-methylphenyl)tetrahydro-1(2H)-pyridinecarboxamide C₂₀H₂₀N₄OS 380.46 Benzothiazolyl / 4-Methylphenyl - 478081-76-4

Key Observations

Impact of Substituents on Molecular Weight :

  • The 3-chlorophenyl and benzothiazolyl analogs exhibit higher molecular weights (370.83 and 380.46 g/mol , respectively) compared to the target compound (276.36 g/mol ), reflecting the addition of heavier atoms (e.g., Cl, S) .
  • The piperidine derivative lacks the carboxamide group, resulting in a simpler structure .

For example, benzothiazole introduces aromaticity and sulfur/nitrogen atoms, which may enhance π-π stacking or hydrogen bonding .

Carboxamide Substituent Effects: The 3-chlorophenyl group in increases hydrophobicity and steric bulk compared to the unsubstituted carboxamide in the target compound.

Physical Properties :

  • The 3-chlorophenyl analog has a predicted density of 1.364 g/cm³ and boiling point of 651.2°C , suggesting higher molecular packing efficiency and thermal stability compared to the target compound (data unavailable for direct comparison).

Biological Activity

The compound 4-[5-(2-thienyl)-1H-pyrazol-3-yl]tetrahydro-1(2H)-pyridinecarboxamide is a member of the pyrazole derivatives, which have gained attention due to their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C₁₄H₁₈N₄OS
  • Molecular Weight : 286.39 g/mol
  • CAS Number : 866137-87-3

1. Antimicrobial Activity

Recent studies have demonstrated that pyrazole derivatives, including the compound , exhibit significant antimicrobial properties. The mechanism often involves the inhibition of bacterial growth through interference with metabolic pathways. For example, compounds similar to this one have shown efficacy against various strains of bacteria and fungi, suggesting potential for development as antimicrobial agents .

2. Anti-inflammatory Effects

Pyrazole derivatives are known for their anti-inflammatory properties. The compound has been evaluated in models of inflammation, where it demonstrated a reduction in inflammatory markers and symptoms. The anti-inflammatory mechanism is believed to involve the inhibition of cyclooxygenase (COX) enzymes and modulation of cytokine production .

3. Analgesic Properties

The analgesic effects of this compound have been investigated in various animal models. Studies indicate that it can significantly reduce pain responses in tests such as the formalin test and acetic acid-induced writhing test, suggesting its potential as a non-opioid analgesic .

4. Antioxidant Activity

Research has highlighted the antioxidant potential of pyrazole derivatives, including this compound. It has been shown to scavenge free radicals and reduce oxidative stress markers in cellular models, which could be beneficial in preventing oxidative damage associated with various diseases .

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in inflammation and pain pathways.
  • Modulation of Signaling Pathways : It may alter key signaling pathways related to inflammation and oxidative stress.
  • Direct Interaction with Cellular Targets : The thienyl and pyrazole moieties may interact with cellular targets, influencing cellular responses.

Study 1: Analgesic and Anti-inflammatory Effects

In a study assessing the analgesic properties of related pyrazole compounds, researchers found that administration led to a significant decrease in pain-related behaviors in rodents. The study utilized both acute and chronic pain models to evaluate efficacy, demonstrating that compounds structurally similar to this compound could serve as effective analgesics without the side effects commonly associated with opioids .

Study 2: Antimicrobial Efficacy

Another research project focused on the antimicrobial activity of thienopyrazole derivatives against resistant bacterial strains. Results indicated that these compounds inhibited bacterial growth effectively, suggesting their potential application in treating infections caused by multi-drug resistant organisms .

Data Tables

Biological ActivityMechanismReference
AntimicrobialInhibition of metabolic pathways
Anti-inflammatoryCOX inhibition
AnalgesicPain response modulation
AntioxidantFree radical scavenging

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